REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[NH4+].II.[Cl:7][C:8]1[C:9]([CH3:15])=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11].O>CO>[NH2:11][C:10]1[CH:12]=[CH:13][C:14]([S:1][C:2]#[N:3])=[C:8]([Cl:7])[C:9]=1[CH3:15] |f:0.1|
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Name
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|
Quantity
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1.61 g
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Type
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reactant
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Smiles
|
[S-]C#N.[NH4+]
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Name
|
|
Quantity
|
1.79 g
|
Type
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reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.84 mL
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Type
|
reactant
|
Smiles
|
ClC=1C(=C(N)C=CC1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
|
CO
|
Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with dichloromethane (4×50 mL)
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Type
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WASH
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Details
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The extracts were washed with a 15% aqueous solution of sodium thiosulfate (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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then dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1)SC#N)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |